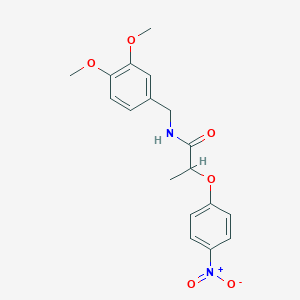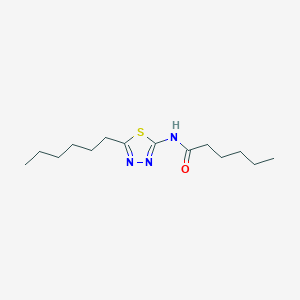![molecular formula C17H19FN2O3S B4624709 3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4624709.png)
3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide
Vue d'ensemble
Description
3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, due to their potential environmental persistence and toxicity, have garnered significant research interest. Studies focusing on microbial degradation pathways offer insights into environmental biodegradability, highlighting the transformation of polyfluoroalkyl and perfluoroalkyl moieties into perfluoroalkyl carboxylic and sulfonic acids. This research is crucial for understanding the environmental fate and effects of such chemicals, including "3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide," if applicable, and their links to PFSAs and PFCAs (Liu & Avendaño, 2013).
Human Fluorochemical Exposure
The disparity between commercial fluorochemicals and those measured in environmental and human matrices underscores the complexity of human fluorochemical contamination. Research into the sources of human contamination, whether direct or indirect, provides essential context for understanding exposure pathways and the significance of precursors and residuals in fluorochemical contamination (D’eon & Mabury, 2011).
Sulfonamides in Clinical Use
Sulfonamides, incorporating the primary sulfonamide moiety, are pivotal in numerous drugs, exhibiting a wide range of therapeutic activities. The exploration of novel sulfonamides, including their patent landscape, reveals the ongoing need for selective and efficient sulfonamide-based therapies targeting various diseases. This encompasses a broad spectrum of applications from antiglaucoma drugs to antitumor agents, highlighting the chemical versatility and therapeutic potential of sulfonamides (Carta, Scozzafava, & Supuran, 2012).
Glibenclamide's Protective Role in Inflammation
Glibenclamide, a sulfonylurea drug, is extensively used in treating type 2 diabetes mellitus but has also been noted for its anti-inflammatory effects across various diseases. The comprehensive review of glibenclamide's anti-inflammatory actions, including its molecular mechanisms, such as blocking specific channels and reducing proinflammatory mediators, underscores the drug's broader therapeutic applications beyond glycemic control (Zhang et al., 2017).
Bioaccumulation and Environmental Persistence of PFAS
The environmental behavior of perfluorinated acids, including PFCAs and PFASs, raises concerns about their bioaccumulation potential and environmental persistence. Studies assessing their bioaccumulation in aquatic species and their classification as persistent substances provide crucial insights into their environmental impact and the need for regulatory scrutiny (Conder et al., 2008).
Propriétés
IUPAC Name |
3-(butylsulfamoyl)-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-2-3-11-19-24(22,23)14-8-6-7-13(12-14)17(21)20-16-10-5-4-9-15(16)18/h4-10,12,19H,2-3,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQILLEPISRYVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624632.png)
![2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-iodobenzamide](/img/structure/B4624640.png)
![N-1,3-benzodioxol-5-yl-2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4624643.png)


![4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B4624665.png)


![3-{[(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4624711.png)
![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)

![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4624747.png)

![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)